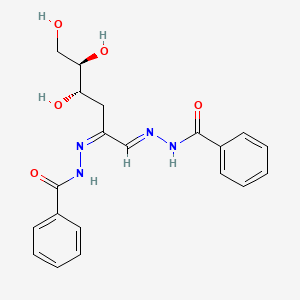

3-Deoxy-D-glucosone-bis(benzoylhydrazone)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

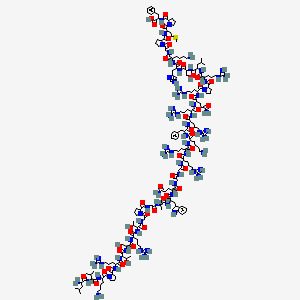

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides .

Chemical Reactions Analysis

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a highly reactive compound. It’s a precursor for the formation of advanced glycation endproducts because it readily reacts with protein amino groups .Physical And Chemical Properties Analysis

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a white powder with a molecular weight of 239. It is soluble in methanol, ethanol, acetone, and chloroform . The CAS number for this compound is 32443-70-2 .Applications De Recherche Scientifique

Synthesis of Saccharides and Oligosaccharides

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . This reagent can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates .

Marker for Diabetes

3-Deoxyglucosone (3DG), a related compound, is a sugar that is notable because it is a marker for diabetes . It reacts with protein to form advanced glycation end-products (AGEs), which contribute to diseases such as the vascular complications of diabetes .

Role in Vascular Complications of Diabetes

The reaction of 3DG with protein to form AGEs contributes to the vascular complications of diabetes . This process is believed to play a role in the development of these complications .

Contribution to Atherosclerosis

AGEs, formed by the reaction of 3DG with protein, contribute to diseases such as atherosclerosis . This highlights the potential role of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in understanding and potentially treating this condition .

Role in Hypertension

The formation of AGEs by 3DG also contributes to hypertension . This suggests that 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could be used in research to better understand the mechanisms behind this condition .

Contribution to Alzheimer’s Disease

AGEs, formed by the reaction of 3DG with protein, also contribute to diseases such as Alzheimer’s disease . This highlights the potential role of 3-Deoxy-D-glucosone-bis(benzoylhydrazone) in Alzheimer’s disease research .

Role in Inflammation and Aging

The formation of AGEs by 3DG contributes to inflammation and aging . This suggests that 3-Deoxy-D-glucosone-bis(benzoylhydrazone) could be used in research to better understand these processes .

Elucidating and Forestalling the Formation of AGEs

3-Deoxy-D-glucosone-bis(benzoylhydrazone) emerges as a promising protagonist in the realm of biomedicine due to its profound utility in elucidating and forestalling the formation of advanced glycation end products (AGEs) .

Propriétés

IUPAC Name |

N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSXOOVXUKPJIB-QPQTXSQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-D-glucosone-bis(benzoylhydrazone) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)